An In-depth Technical Guide to Elucidating the Mechanism of Action of Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate
An In-depth Technical Guide to Elucidating the Mechanism of Action of Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[1,2-f][1][2][3]triazine scaffold is a cornerstone of modern medicinal chemistry, giving rise to a multitude of bioactive compounds with diverse therapeutic applications. This guide focuses on a specific, yet under-characterized derivative, Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate. While direct experimental data for this molecule is scarce, its structural similarity to a class of well-documented agents allows for the formulation of compelling hypotheses regarding its mechanism of action. This document serves as a comprehensive technical guide for researchers, outlining a logical and scientifically rigorous strategy to systematically investigate and elucidate the biological activity and molecular targets of this promising compound. We will delve into the established pharmacology of related pyrrolo[1,2-f][1][2][3]triazines, propose a series of tiered experimental approaches, and provide detailed protocols and data interpretation frameworks to guide your research endeavors.
The Pyrrolo[1,2-f][1][2][3]triazine Core: A Privileged Scaffold in Drug Discovery
The pyrrolo[1,2-f][1][2][3]triazine nucleus is a fused heterocyclic system that has garnered significant attention in the field of drug discovery. Its rigid, planar structure and the strategic placement of nitrogen atoms make it an ideal framework for designing molecules that can interact with a variety of biological targets with high affinity and specificity. The versatility of this scaffold is evidenced by its presence in a range of clinically approved and investigational drugs.[1][4][5]
One of the most notable examples is Remdesivir , an antiviral agent with a pyrrolo[1,2-f][1][2][3]triazine moiety that has demonstrated broad-spectrum activity against RNA viruses.[1][5] In the realm of oncology, derivatives of this scaffold have been developed as potent kinase inhibitors. For instance, Brivanib alaninate and other related compounds have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and other tyrosine kinases.[1][5][6] Furthermore, the pyrrolo[1,2-f][1][2][3]triazine core is a key component of inhibitors targeting other critical cellular enzymes, highlighting its broad therapeutic potential.[1][7]
Given this precedent, Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate stands as a molecule of high interest. Its specific substitution pattern—a hydroxyl group at the 4-position and a methyl carboxylate at the 6-position—suggests the potential for unique biological activities. This guide will explore the most probable mechanisms of action for this compound based on the established pharmacology of its structural analogs.
Hypothesized Mechanisms of Action and Potential Therapeutic Targets
Based on the extensive literature on pyrrolo[1,2-f][1][2][3]triazine derivatives, we can postulate several high-probability mechanisms of action for Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate.
Kinase Inhibition: A Primary Avenue of Investigation
The pyrrolo[1,2-f][1][2][3]triazine scaffold is a well-established "hinge-binding" motif, capable of interacting with the ATP-binding pocket of numerous protein kinases.[4][8] This makes kinase inhibition the most likely mechanism of action for the title compound.
Potential Kinase Targets:
-
VEGFR-2: Several pyrrolo[1,2-f][1][2][3]triazine derivatives have been reported as potent VEGFR-2 inhibitors.[6][7] Inhibition of VEGFR-2 is a clinically validated strategy for blocking angiogenesis in tumors.
-
c-Met: Dual inhibitors of c-Met and VEGFR-2 based on the pyrrolo[1,2-f][1][2][3]triazine core have shown significant anti-cancer activity.[7]
-
Epidermal Growth Factor Receptor (EGFR): This family of kinases is frequently dysregulated in cancer, and pyrrolo[1,2-f][1][2][3]triazine-based inhibitors of EGFR have been developed.[1][8]
-
DNA-Dependent Protein Kinase (DNA-PK): As a key regulator of the non-homologous end joining (NHEJ) DNA repair pathway, DNA-PK is an attractive target for cancer therapy, particularly in combination with DNA-damaging agents.[9][10][11] The pyrrolo[1,2-f][1][2][3]triazine scaffold has been explored for the development of DNA-PK inhibitors.
Rationale for Investigation: The structural features of Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate, particularly the hydroxyl group, could facilitate key hydrogen bonding interactions within the ATP-binding site of various kinases.
Antiviral Activity: A Nucleoside Analog Mimic?
The precedent set by Remdesivir suggests that the pyrrolo[1,2-f][1][2][3]triazine core can function as a bioisostere of purine nucleobases.[1][12] When appropriately modified with a ribose or ribose-like moiety, these compounds can be processed by cellular kinases to their triphosphate form, which can then be incorporated into nascent viral RNA or DNA chains, leading to chain termination and inhibition of viral replication.[12]
Potential Viral Targets:
-
RNA-Dependent RNA Polymerase (RdRp): This is the target of Remdesivir and a key enzyme for the replication of many RNA viruses.[1]
-
Other Viral Polymerases: The compound could potentially inhibit the polymerases of other viruses, including DNA viruses.
Rationale for Investigation: While Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate is not a nucleoside analog itself, it could act as a prodrug or be metabolized to a form that can interfere with viral replication. Alternatively, it could directly inhibit viral enzymes through non-covalent interactions.
Direct Antitumor Activity via Other Mechanisms
Beyond kinase inhibition, pyrrolo[1,2-f][1][2][3]triazine derivatives have been reported to exhibit cytotoxic effects through other mechanisms.
Potential Mechanisms:
-
Induction of Apoptosis: Some triazinone derivatives have been shown to induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase.[13]
-
Topoisomerase II Inhibition: Certain triazinone compounds have demonstrated potent inhibitory activity against topoisomerase II, an enzyme crucial for DNA replication and repair.[13]
Rationale for Investigation: A broad initial screening of the compound's effect on cancer cell viability is warranted to uncover any direct cytotoxic effects.
A Phased Experimental Approach to Elucidate the Mechanism of Action
A systematic, multi-tiered approach is recommended to efficiently and accurately determine the mechanism of action of Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate.
Phase 1: Broad-Spectrum Biological Profiling
The initial phase aims to cast a wide net to identify the general biological activity of the compound.
Experimental Workflow:
Caption: Phase 1 Experimental Workflow.
Detailed Protocols:
-
Cell Viability/Cytotoxicity Screening:
-
Utilize a diverse panel of human cancer cell lines (e.g., the NCI-60 panel) representing various tumor types.
-
Treat cells with a range of concentrations of Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate for 48-72 hours.
-
Assess cell viability using a standard method such as the MTT, MTS, or CellTiter-Glo assay.
-
Determine the GI50 (concentration for 50% growth inhibition) for each cell line.
-
-
Broad-Spectrum Antiviral Screening:
-
Collaborate with a virology core facility to screen the compound against a panel of representative RNA and DNA viruses.
-
Perform plaque reduction assays or other relevant viral replication assays.
-
Determine the EC50 (effective concentration for 50% inhibition of viral replication) and CC50 (cytotoxic concentration for 50% cell death) to calculate the selectivity index (SI = CC50/EC50).
-
Phase 2: Target Deconvolution and Validation
Based on the results from Phase 1, this phase focuses on identifying the specific molecular target(s).
Experimental Workflow:
Caption: Phase 2 Experimental Workflows.
Detailed Protocols:
-
Kinase Panel Screening:
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a large panel of kinases at a single concentration (e.g., 1 µM).
-
Identify kinases with significant inhibition (>50%).
-
-
Biochemical IC50 Determination:
-
For the "hit" kinases from the panel screen, perform dose-response experiments to determine the IC50 values.
-
Use a suitable assay format, such as radiometric, fluorescence, or luminescence-based assays.
-
-
Cellular Target Engagement Assays:
-
Cellular Thermal Shift Assay (CETSA): Assess the thermal stabilization of the target protein in intact cells upon compound binding.
-
NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay to quantify compound binding to a target protein in live cells.
-
-
Western Blot Analysis:
-
Treat sensitive cancer cell lines with the compound at various concentrations and time points.
-
Prepare cell lysates and perform Western blotting to probe for the phosphorylation status of downstream substrates of the identified target kinase. For example, if VEGFR-2 is the target, probe for p-ERK and p-Akt.
-
Phase 3: In-depth Mechanistic Characterization
This final phase aims to provide a detailed understanding of how the compound exerts its biological effects at the cellular and molecular levels.
Experimental Workflow:
Caption: Phase 3 Experimental Workflow.
Detailed Protocols:
-
Cell Cycle Analysis:
-
Treat cells with the compound for 24-48 hours.
-
Fix and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the cell cycle distribution by flow cytometry.
-
-
Apoptosis Assays:
-
Treat cells with the compound and stain with Annexin V-FITC and propidium iodide.
-
Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Structural Biology:
-
Express and purify the target protein.
-
Attempt to co-crystallize the protein with Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate.
-
Solve the crystal structure to visualize the binding mode and key interactions.
-
Data Presentation and Interpretation
Table 1: Example Data Summary for Kinase Inhibition Profile
| Kinase Target | % Inhibition @ 1 µM | Biochemical IC50 (nM) | Cellular EC50 (nM) |
| VEGFR-2 | 95 | 15 | 150 |
| c-Met | 88 | 32 | 250 |
| EGFR | 25 | >1000 | >10000 |
| DNA-PK | 92 | 25 | 200 |
Signaling Pathway Visualization:
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Conclusion
Methyl 4-hydroxypyrrolo[1,2-f]triazine-6-carboxylate is a molecule of significant interest, belonging to a chemical class with proven therapeutic relevance. While its specific mechanism of action remains to be elucidated, the structural precedents strongly suggest potential roles as a kinase inhibitor, an antiviral agent, or a direct-acting antitumor compound. The systematic, phased experimental approach outlined in this guide provides a robust framework for researchers to thoroughly investigate these possibilities. By employing a combination of broad-spectrum screening, target deconvolution techniques, and in-depth mechanistic studies, the scientific community can unlock the full therapeutic potential of this promising molecule.
References
-
Kushwaha, N., & Singh, J. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-17. [Link]
-
Ozerov, A. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7731. [Link]
-
ChemBK. (2024). METHYL 4-CHLOROPYRROLO[2,1-F][1][2][3]TRIAZINE-6-CARBOXYLATE. [Link]
-
Robba, M., et al. (1981). Pyrrolo[1,2‐d]triazines‐1,2,4. II. Etude des pyrrolo[1,2‐d]triazinones‐1 et ‐4. Journal of Heterocyclic Chemistry, 18(6), 1213-1217. [Link]
-
Borzilleri, R. M., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1429-1433. [Link]
-
Huang, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 643-657. [Link]
-
Liang, Y., et al. (2022). Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs. Nature Communications, 13(1), 1-12. [Link]
-
Singh, S., et al. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]
-
Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. ARKIVOC, 2017(4), 184-193. [Link]
-
ResearchGate. (n.d.). Drugs containing pyrrolo[2,1-f][1][2][3]triazine moiety. [Link]
-
ResearchGate. (n.d.). Synthesis and biological activities of novel pyrrolo[1,2-d][1][2][3]triazin-1(2H)-one derivatives. [Link]
- Google Patents. (n.d.).
-
bioRxiv. (2022). Simultaneous inhibition of DNA-PK and Polϴ improves integration efficiency and precision of genome editing. [Link]
-
ResearchGate. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. [Link]
-
MDPI. (2022). Inhibition of DNA Repair by Inappropriate Activation of ATM, PARP, and DNA-PK with the Drug Agonist AsiDNA. [Link]
-
PubMed. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. [Link]
-
NIH. (2021). Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells. [Link]
-
MDPI. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. [Link]
Sources
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. namiki-s.co.jp [namiki-s.co.jp]
- 13. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
